6-Chlorotetrazolo[1,5-b]pyridazin-8-amine
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Overview
Description
6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization. This reaction is carried out under controlled conditions to ensure the safe handling of the intermediate compounds, which can be sensitive to heat and impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with its synthesis. the general approach would involve scaling up the laboratory synthesis while implementing stringent safety protocols to manage the risks associated with the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
6-Chlorotetrazolo[1,5-b]pyridazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles can be used under controlled conditions to replace the chlorine atom.
Oxidation/Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed, depending on the specific reaction pathway.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chlorotetrazolo[1,5-b]pyridazin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent and its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a tool to investigate azide-tetrazole isomerization and other biochemical pathways.
Mechanism of Action
The mechanism of action of 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact molecular pathways would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: This compound is similar in structure but contains an azide group instead of a chlorine atom.
6-Hydroxytetrazolo[1,5-b]pyridazine: Another derivative with a hydroxyl group replacing the chlorine atom.
Uniqueness
6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can also make it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
1488-50-2 |
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Molecular Formula |
C4H3ClN6 |
Molecular Weight |
170.56 g/mol |
IUPAC Name |
6-chlorotetrazolo[1,5-b]pyridazin-8-amine |
InChI |
InChI=1S/C4H3ClN6/c5-3-1-2(6)4-7-9-10-11(4)8-3/h1H,6H2 |
InChI Key |
PKYIRSPATVIJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=NN2N=C1Cl)N |
Origin of Product |
United States |
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